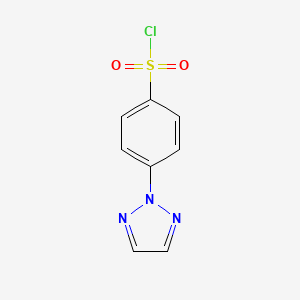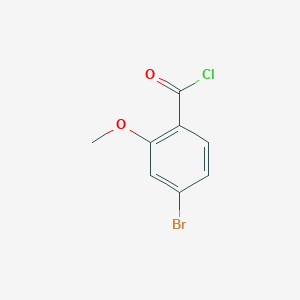
3-Pentenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. It is characterized by a five-carbon chain with one double bond located at the third carbon atom from the carboxyl group. This compound is not commonly found in biological lipids but has significant applications in various scientific fields.
生化学分析
Biochemical Properties
The biochemical properties of 3-Pentenoic acid are not fully understood due to limited research. As a fatty acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be influenced by the presence of the double bond in its structure .
Molecular Mechanism
As a fatty acid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a fatty acid, it may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
As a fatty acid, it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through several methods, including the oxidation of alkenes and the hydrolysis of esters. One common synthetic route involves the oxidation of 3-pentene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of pentene in the presence of a suitable catalyst, such as palladium or platinum. This method allows for large-scale production with high efficiency and selectivity.
化学反応の分析
Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and ozone (O3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Substitution: Substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pent-3-en-1,2,3-tricarboxylic acid.
Reduction: Reduction of this compound can produce pent-3-en-1-ol.
Substitution: Substitution reactions can yield amides or esters depending on the nucleophile used.
科学的研究の応用
3-Pentenoic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study lipid metabolism and the role of unsaturated fatty acids in cellular processes. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3-pentenoic acid exerts its effects involves its interaction with molecular targets and pathways in biological systems. It can act as a signaling molecule, influencing various cellular processes such as gene expression, enzyme activity, and membrane fluidity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
2-Pentenoic acid (pent-2-enoic acid)
4-Pentenoic acid (pent-4-enoic acid)
特性
CAS番号 |
5204-64-8 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
InChIキー |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
正規SMILES |
CC=CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)


![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B3426362.png)


